molecular formula C14H14ClN3O2S B2408038 2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1172363-93-7

2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No.: B2408038
CAS No.: 1172363-93-7
M. Wt: 323.8
InChI Key: CFKMGBYERINNLY-UHFFFAOYSA-N
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Description

2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a chlorobenzylthio group, a methyl group, and an acetamide group attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative of the dihydropyrimidine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structural features.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), share some structural similarities.

    Thiophenes: Thiophene derivatives, known for their biological activities, also exhibit some structural resemblance.

    Benzothiazoles: Benzothiazole derivatives, which are studied for their medicinal properties, are another class of similar compounds.

Uniqueness

2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is unique due to its specific combination of functional groups and its dihydropyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-8-11(6-12(16)19)13(20)18-14(17-8)21-7-9-3-2-4-10(15)5-9/h2-5H,6-7H2,1H3,(H2,16,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKMGBYERINNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Cl)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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